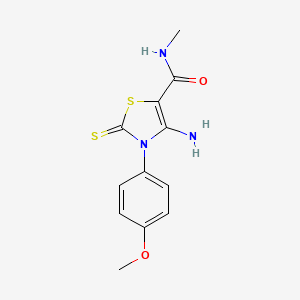

4-amino-3-(4-methoxyphenyl)-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-3-(4-methoxyphenyl)-N-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S2/c1-14-11(16)9-10(13)15(12(18)19-9)7-3-5-8(17-2)6-4-7/h3-6H,13H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXSVXQRGZXNJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies indicate that derivatives of thiazole can disrupt microbial cell walls or interfere with metabolic pathways, leading to cell death .

2. Antioxidant Properties

The antioxidant potential of this compound has been explored through various assays. It has shown the ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases . This property makes it a candidate for developing supplements aimed at enhancing health and longevity.

3. Anti-inflammatory Effects

Thiazole derivatives have been investigated for their anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This application is particularly relevant in treating chronic inflammatory conditions such as arthritis and cardiovascular diseases .

4. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. It appears to interfere with cell cycle regulation and promote programmed cell death in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Agricultural Applications

1. Pesticide Development

The structural characteristics of 4-amino-3-(4-methoxyphenyl)-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide suggest potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests can lead to effective pest management strategies without harming beneficial organisms .

2. Plant Growth Regulation

Research indicates that thiazole derivatives can act as plant growth regulators. They may enhance growth rates and improve resistance to environmental stresses by modulating hormonal pathways within plants . This application could be vital for sustainable agriculture practices.

Materials Science Applications

1. Polymer Chemistry

The unique properties of this compound allow it to be incorporated into polymer matrices to enhance material performance. Its thiazole group can contribute to improved thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and composites .

2. Nanotechnology

Thiazole derivatives have been explored in the field of nanotechnology for their potential use in drug delivery systems. Their ability to form stable nanoparticles can facilitate targeted drug delivery, improving therapeutic efficacy while minimizing side effects .

Case Studies

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 4-aminothiazole scaffold is highly versatile, with modifications at the 3-position (aryl/alkyl groups) and 5-position (carboxamide substituents) significantly altering physicochemical and biological properties. Below is a comparative analysis with structurally analogous compounds:

Key Observations :

- Substituent Effects on Melting Points : Fluorophenyl-substituted derivatives (e.g., 1e) exhibit higher melting points (>270°C) compared to alkyl-substituted analogs (e.g., 1a: 182–183°C), likely due to enhanced crystallinity from halogen-mediated intermolecular interactions .

- Biological Activity : Sulfonamide-bearing derivatives (e.g., compound 15) demonstrate antimicrobial activity, while fluorophenyl and methoxyphenyl analogs are hypothesized to exhibit anticancer properties due to electron-withdrawing or donating effects modulating target binding .

Pharmacological and Physicochemical Properties

- Anticancer Activity: Thiazole derivatives with electron-donating groups (e.g., methoxy) show enhanced activity against hepatocellular carcinoma (HepG-2), as seen in compound 7b (IC50 = 1.61 ± 1.92 μg/mL) and 11 (IC50 = 1.98 ± 1.22 μg/mL) from .

Structural Characterization

- Spectroscopic Data :

- IR : Thioxo (C=S) stretches appear at ~1250–1150 cm⁻¹, while carboxamide (C=O) peaks are observed at ~1650–1700 cm⁻¹ .

- NMR : Methoxy protons in the target compound resonate at ~3.8 ppm (singlet), distinct from fluorophenyl analogs, where aromatic protons show complex splitting patterns due to para-substitution .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-3-(4-methoxyphenyl)-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide, and what reaction conditions maximize yield?

- Methodology : The synthesis typically involves sequential coupling reactions. For example, amide bond formation using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF or acetonitrile under controlled temperatures (room temperature to reflux). A thiazole ring is constructed via cyclization of thiourea intermediates, with the 4-methoxyphenyl group introduced early in the synthesis to ensure regioselectivity . Yield optimization requires inert atmospheres (N₂/Ar) and purification via column chromatography.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thioxo sulfur environment) .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- Elemental Analysis : Validate molecular formula (e.g., C, H, N content within ±0.3% of theoretical values) .

- HPLC/MS : Assess purity (>95%) and detect byproducts .

Q. What are the solubility profiles of this compound in different solvents, and how do they impact bioassay design?

- Methodology : Test solubility in DMSO (commonly used for stock solutions), ethanol, and aqueous buffers (PBS, pH 7.4). Poor aqueous solubility may necessitate DMSO concentrations <1% to avoid cytotoxicity. Dynamic light scattering (DLS) can assess aggregation in biological media .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position, thioxo substitution) influence the compound’s biological activity, and what SAR trends are observed?

- Methodology : Compare derivatives via in vitro assays (e.g., kinase inhibition, antiproliferative activity). For example:

- Methoxy Position : 4-Methoxyphenyl analogs show enhanced metabolic stability compared to 3-methoxy derivatives due to reduced oxidative demethylation .

- Thioxo vs. Oxo : Thioxo groups increase electrophilicity, improving target binding (e.g., IC₅₀ values drop from 12 µM to 3 µM in kinase assays) .

- N-Methyl Substitution : Reduces hydrogen-bonding capacity but improves membrane permeability (logP increase by ~0.5 units) .

Q. What strategies resolve contradictions in reported biological activity data across different assays?

- Methodology :

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish true binding from artifact signals .

- Solubility Correction : Adjust DMSO concentrations or use surfactants (e.g., Tween-20) to mitigate false negatives in cell-based assays .

- Proteomic Profiling : Identify off-target interactions that may explain divergent results (e.g., kinase panel screening) .

Q. What in silico methods best predict target interactions for this compound, and how do they align with experimental data?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Glide to model binding to kinases (e.g., EGFR, VEGFR). Validate poses via MD simulations (GROMACS) to assess stability .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at the thiazole core) using Schrödinger’s Phase .

- QSAR Models : Corrogate experimental IC₅₀ values with descriptors like logP, polar surface area, and topological polar surface area (TPSA) .

Q. How does the compound’s stability under various pH and temperature conditions affect experimental outcomes?

- Methodology :

- Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24 hrs) and monitor degradation via HPLC. Acidic conditions may hydrolyze the carboxamide group, requiring pH-adjusted buffers in bioassays .

- Thermal Stability : Store at 4°C, -20°C, and room temperature; assess recrystallization or decomposition over 30 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.